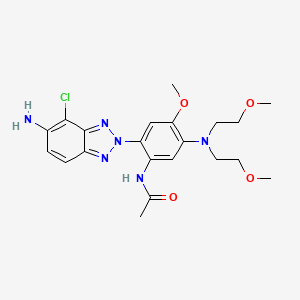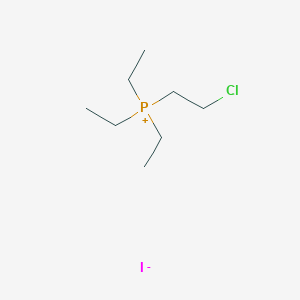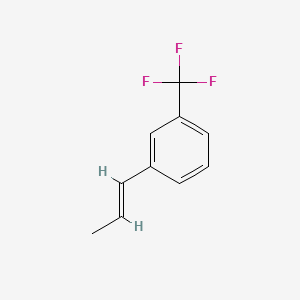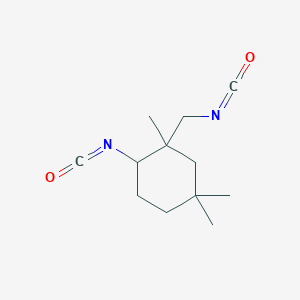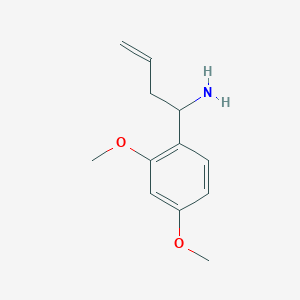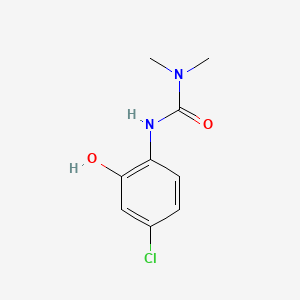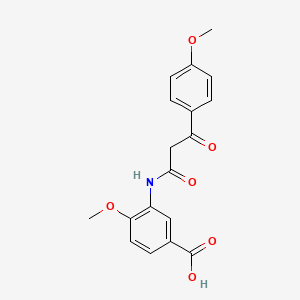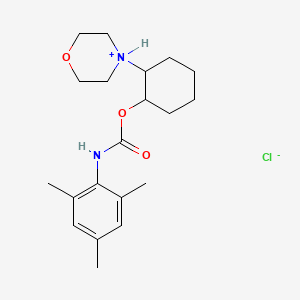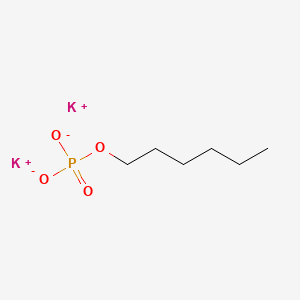
Dipotassium hexyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula (C_6H_{13}O_4PK_2). It is a potassium salt of hexyl phosphate and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form this compound. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dipotassium hexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Requires a nucleophile and appropriate reaction conditions.
Major Products
Hydrolysis: Hexyl alcohol and potassium phosphate.
Esterification: Hexyl esters.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Dipotassium hexyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as an additive in lubricants and as a corrosion inhibitor in metal treatment processes.
作用機序
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing cellular signaling pathways. Its phosphate group can participate in phosphorylation reactions, which are crucial for many cellular processes.
類似化合物との比較
Similar Compounds
Dipotassium phosphate: Used as a food additive and buffering agent.
Monopotassium phosphate: Used in fertilizers and as a food additive.
Tripotassium phosphate: Used in detergents and as a food additive.
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts hydrophobic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required. This distinguishes it from other potassium phosphates that lack such hydrophobic characteristics.
特性
CAS番号 |
56960-85-1 |
|---|---|
分子式 |
C6H13K2O4P |
分子量 |
258.34 g/mol |
IUPAC名 |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChIキー |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
正規SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




